molecular formula C44H66N2O15 B1247541 Brasilicardin B

Brasilicardin B

Cat. No.: B1247541
M. Wt: 863 g/mol
InChI Key: UXTLGDFTYRZDJZ-LLZWJAEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brasilicardin B is a secondary metabolite isolated from the bacterium Nocardia terpenica (formerly N. brasiliensis ) and is a member of the brasilicardin family of diterpenoid natural products . Compounds in this family are characterized by a highly unique and strained anti-syn-anti-fused perhydrophenanthrene tricyclic scaffold that contains two adjacent quaternary carbon stereocenters . This complex core structure is further functionalized with amino acid and saccharide components, making it a formidable synthetic target . As part of this family, this compound is of significant interest to researchers due to its potent immunosuppressive activity, which is demonstrated in assays such as the mouse mixed-lymphocyte reaction (MLR) . The brasilicardins, including this compound, exhibit a promising biological profile with a novel mode of action that differs from clinically used immunosuppressants like cyclosporin A and tacrolimus . Preclinical studies suggest that Brasilicardin A, the most studied congener, has very low toxicity in mice, indicating the potential of this compound class for developing new immunosuppressive therapies with fewer side effects . The primary molecular target has been identified as the amino acid transporter system L, an obligatory amino acid exchanger essential for activated T-cells . Inhibition of this transporter by brasilicardins leads to intracellular depletion of essential amino acids, triggering a stress response that ultimately suppresses lymphocyte proliferation . Research into this compound provides valuable insights into this novel mechanism and supports medicinal chemistry efforts to develop new immunosuppressive agents. Access to these compounds from natural sources is limited, driving the need for sophisticated total synthesis and semi-synthetic approaches to enable further biological and pharmacological investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C44H66N2O15

Molecular Weight

863 g/mol

IUPAC Name

(2S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-aminobutanoic acid

InChI

InChI=1S/C44H66N2O15/c1-20-11-14-30-43(6,25(20)12-13-26(45)38(54)55)16-15-29-42(4,5)37(53)27(18-44(29,30)7)58-41-34(52)36(35(21(2)57-41)60-39(56)23-9-8-10-24(49)17-23)61-40-31(46-22(3)48)33(51)32(50)28(19-47)59-40/h8-11,17,21,25-37,40-41,47,49-53H,12-16,18-19,45H2,1-7H3,(H,46,48)(H,54,55)/t21-,25-,26-,27-,28+,29+,30-,31+,32+,33+,34+,35-,36-,37+,40-,41-,43-,44+/m0/s1

InChI Key

UXTLGDFTYRZDJZ-LLZWJAEPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4CC[C@@H](C(=O)O)N)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CCC(C(=O)O)N)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O

Synonyms

brasilicardin B

Origin of Product

United States

Scientific Research Applications

Biological Activities

Immunosuppressive Effects:

  • Brasilicardin B has shown promising immunosuppressive activity in vitro and in vivo. Research indicates that it can inhibit the proliferation of T cells, which is crucial for organ transplantation and autoimmune disease treatments. In mixed lymphocyte reaction assays, this compound exhibited significant potency, with IC50 values comparable to or better than established immunosuppressants .

Antitumor Properties:

  • Recent studies have suggested that this compound may also possess antitumor properties. It targets the LAT1 amino acid transporter, which is implicated in cancer cell proliferation. By inhibiting this transporter, this compound may induce stress responses in cancer cells, leading to reduced growth and survival rates .

Production Advances

Sustainable production methods for this compound have been a focus of recent research:

  • Heterologous Expression Systems: Advances in genetic engineering have allowed for the heterologous expression of the brasilicardin biosynthetic gene cluster in non-pathogenic bacterial strains. This method significantly improves yield compared to traditional fermentation processes .
  • Semi-Synthetic Approaches: Researchers have developed semi-synthetic routes that allow for the efficient conversion of precursor compounds into this compound. These methods facilitate the generation of derivatives for structure-activity relationship studies, optimizing pharmacological properties .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyFocusFindings
Usui et al. (2021)Immunosuppressive ActivityDemonstrated that this compound inhibits T cell activation through LAT1 inhibition, with significant potency in vitro.
Botas et al. (2024)Production MethodsReported successful heterologous expression systems yielding higher quantities of Brasilicardin derivatives, including this compound.
Schwarz et al. (2024)Regulatory MechanismsInvestigated regulatory proteins affecting brasilicardin biosynthesis; findings suggest that manipulating these regulators can enhance production levels significantly.

Q & A

Q. What are the key biosynthetic genes and regulatory elements involved in Brasilicardin B production?

this compound biosynthesis is governed by the bra0-bra12 gene cluster (Bra-BGC) in Nocardia terpenica. Critical regulators include Bra12 (a positive activator) and SdpR (a negative repressor). Deletion of bra12 abolishes production, while its overexpression increases yields by 296% in heterologous hosts like Amycolatopsis japonicum. Conversely, SdpR deletion enhances production by 397%, indicating its inhibitory role . Standard methods to identify these genes include fosmid-based heterologous expression systems and promoter activity assays using luminescence reporters .

Q. What analytical methods are recommended for quantifying this compound and its intermediates?

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is the gold standard for quantifying brasilicardin congeners. For non-radioactive detection of precursors like mycolic acid, thin-layer chromatography (TLC) with optimized extraction protocols (e.g., using chloroform/methanol gradients) is effective . Ensure calibration curves are validated against synthetic standards to resolve co-elution issues .

Q. How can researchers establish a heterologous production system for this compound?

Use Amycolatopsis japonicum as a heterologous host due to its genetic tractability and compatibility with N. terpenica biosynthetic machinery. Transfer the bcaAB01 fosmid (containing Bra-BGC) into A. japonicum via conjugation. Monitor production using plasmid pPS1, which retains minimal essential genes (bra0-bra12) and maintains yield fidelity .

Advanced Research Questions

Q. How do transcriptional regulators Bra12 and SdpR mechanistically control Bra-BGC expression?

Bra12 directly binds to promoters of bra0-bra1 and bra1 to activate transcription, while SdpR represses these promoters. Electrophoretic mobility shift assays (EMSAs) confirm DNA-protein interactions. To dissect their roles, construct knockout mutants (Δbra12, ΔsdpR) or overexpression strains (e.g., ermEp-driven plasmids) and compare promoter activities via luminescence assays . Contradictions in regulator effects (e.g., SdpR’s variable repression across hosts) may arise from host-specific post-translational modifications .

Q. What experimental strategies resolve low yields in heterologous this compound production?

Low yields often stem from inefficient precursor supply or regulatory incompatibilities. To address this:

  • Precursor engineering : Overexpress acc genes (acetyl-CoA carboxylase) to enhance malonyl-CoA pools.
  • Regulatory tuning : Co-express bra12 with Bra-BGC while deleting sdpR to maximize pathway activation.
  • Culture optimization : Use starch-rich media and phased fermentation (11-day incubation) to mimic native N. terpenica conditions .

Q. How should researchers handle contradictory data in brasilicardin congener profiles across studies?

Discrepancies in congener ratios (e.g., Brasilicardin A vs. B) may arise from strain-specific Bra-BGC methylation or incomplete pathway reconstitution. To reconcile

  • Perform comparative metabolomics using identical HPLC/MS parameters.
  • Validate gene cluster integrity via sequencing after heterologous transfer.
  • Reference Schwarz et al. (2018a) for baseline production benchmarks in A. japonicum .

Q. What methodologies identify novel regulators in the Bra-BGC network?

Combine chromatin immunoprecipitation sequencing (ChIP-seq) with RNA-seq to map transcriptional regulators binding to Bra-BGC. Prioritize candidates like KstR (TetR family) or OmpR (excluded due to lack of binding evidence). Use EMSAs to confirm interactions and lux-reporter strains to quantify promoter modulation .

Methodological Best Practices

  • Data validation : Include biological triplicates and technical replicates in HPLC/MS analyses to account for instrumental variability .
  • Gene editing : Use CRISPR/Cas9 for precise Bra-BGC modifications in N. terpenica, though low genetic tractability may require alternative hosts .
  • Literature benchmarking : Cross-reference production yields and regulatory mechanisms against Schwarz et al. (2018a/c) and Wolański et al. (2024) to ensure methodological alignment .

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